

# The Evolution of Colistin Resistance in Clinical Isolates: A Technical Guide

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## Compound of Interest

Compound Name: Colistin

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## Introduction

**Colistin**, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria. However, the increasing use of **colistin** has inevitably led to the emergence and spread of resistance, posing a significant threat to global health. This technical guide provides an in-depth overview of the molecular mechanisms underpinning **colistin** resistance in clinical isolates, detailed experimental protocols for its detection and characterization, and a summary of quantitative data to inform research and drug development efforts.

The primary mechanism of action of **colistin** involves its electrostatic interaction with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations ( $Mg^{2+}$  and  $Ca^{2+}$ ) that stabilize the LPS, leading to membrane destabilization, increased permeability, and eventual cell death. Resistance to **colistin** predominantly arises from modifications of the bacterial outer membrane that reduce this electrostatic interaction.

## Molecular Mechanisms of Colistin Resistance

**Colistin** resistance in clinical isolates evolves through two primary avenues: chromosomal mutations and the acquisition of plasmid-mediated resistance genes.

## Chromosomal Mutations Leading to Lipid A Modification

The most common form of chromosomally mediated **colistin** resistance involves the modification of the lipid A moiety of LPS. This is primarily achieved through the addition of positively charged molecules, namely phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N), to the phosphate groups of lipid A. This modification reduces the net negative charge of the outer membrane, thereby decreasing its affinity for the cationic **colistin**. This process is tightly regulated by several two-component systems (TCS).

### a) The PmrA/PmrB and PhoP/PhoQ Two-Component Systems:

The PmrA/PmrB and PhoP/PhoQ TCS are central to regulating the expression of genes involved in lipid A modification.

- **PmrA/PmrB System:** In many Gram-negative bacteria, including *Acinetobacter baumannii* and *Pseudomonas aeruginosa*, mutations in the *pmrA* and *pmrB* genes are a major cause of **colistin** resistance. PmrB is a sensor kinase that, upon sensing environmental signals such as low pH or high iron concentrations, autophosphorylates and subsequently transfers the phosphate group to the response regulator PmrA. Phosphorylated PmrA then upregulates the expression of the *pmrCAB* operon (in some species, the *eptA* gene) and the *arnBCADTEF* (or *pmrHFIJKLM*) operon. The *pmrC* (or *eptA*) gene encodes a phosphoethanolamine transferase that adds PEtN to lipid A, while the *arn* operon is responsible for the synthesis and transfer of L-Ara4N to lipid A. Mutations in *pmrA* or *pmrB* can lead to constitutive activation of this pathway, resulting in permanent modification of lipid A and a **colistin**-resistant phenotype.
- **PhoP/PhoQ System:** This system is particularly important in Enterobacteriaceae like *Klebsiella pneumoniae* and *Escherichia coli*. The sensor kinase PhoQ responds to low magnesium concentrations and antimicrobial peptides. Upon activation, PhoQ phosphorylates the response regulator PhoP, which in turn can activate the *pmrD* gene. PmrD then post-translationally activates the PmrA/PmrB system. PhoP can also directly activate the *arn* operon.
- **MgrB, a Negative Regulator of PhoP/PhoQ:** In *K. pneumoniae*, the small transmembrane protein MgrB acts as a negative regulator of the PhoP/PhoQ system. Inactivation of the *mgrB* gene through mutations, insertions, or deletions leads to the constitutive activation of

PhoP/PhoQ, resulting in the upregulation of lipid A modification genes and subsequent **colistin** resistance.

#### b) Mutations in Lipid A Biosynthesis Genes:

A less common but significant mechanism of **colistin** resistance is the complete loss of LPS from the outer membrane. This can occur due to mutations in the genes essential for lipid A biosynthesis, such as *lpxA*, *lpxC*, and *lpxD*. While this confers high-level **colistin** resistance, it often comes at a significant fitness cost to the bacterium.

## Plasmid-Mediated Colistin Resistance: The *mcr* Genes

The discovery of the first plasmid-mediated **colistin** resistance gene, *mcr-1*, in 2015 marked a turning point in the evolution of **colistin** resistance, as it allowed for the horizontal transfer of resistance between different bacterial species and strains. Since then, several variants of *mcr* genes (from *mcr-1* to *mcr-10*) have been identified worldwide.

These *mcr* genes encode phosphoethanolamine transferases that, similar to their chromosomally encoded counterparts, catalyze the addition of PETN to lipid A, reducing the binding of **colistin**. The *mcr* genes are often located on mobile genetic elements such as plasmids, facilitating their rapid dissemination.

## Quantitative Data on Colistin Resistance

The following tables summarize key quantitative data related to the prevalence of different resistance mechanisms and the associated Minimum Inhibitory Concentrations (MICs) of **colistin**.

Table 1: **Colistin** MIC Values Associated with Specific Resistance Mechanisms

Bacterial Species	Resistance Mechanism	Gene(s) Involved	Mutation/Variant	Colistin MIC (µg/mL)	Reference(s)
Klebsiella pneumoniae	Chromosomal Mutation	mcrB	Gene inactivation (insertion/deletion)	32	
Klebsiella pneumoniae	Chromosomal Mutation	mcrB	Amino acid substitutions	>64	
Acinetobacter baumannii	Chromosomal Mutation	mcrA	I13M, P102R	16-32	
Acinetobacter baumannii	Chromosomal Mutation	mcrC	N300D, A370S, V486I	≥128	
Escherichia coli	Plasmid-Mediated	mcr-1	-	2-16	
Escherichia coli	Plasmid-Mediated	mcr-1	-	4-8	
Salmonella enterica	Plasmid-Mediated	mcr-5	-	4-8	

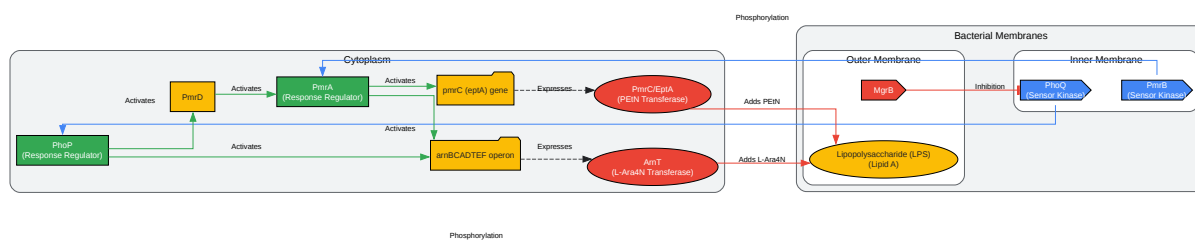
Table 2: Global Prevalence of mcr Genes in E. coli from Clinical and Non-Clinical Isolates

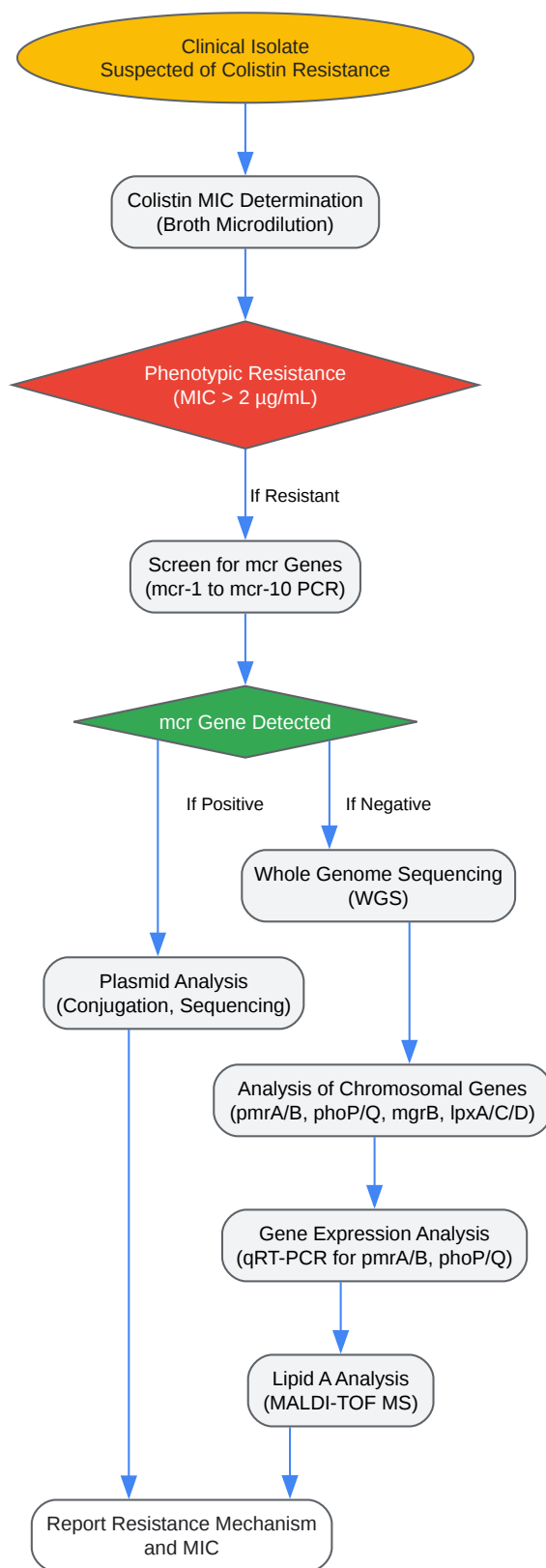
Region	Prevalence in Clinical Isolates	Prevalence in Non-Clinical Isolates (Healthy Humans, Livestock)	mcr Variants Reported	Reference(s)
Global (Overall)	1.76%	8.71%	mcr-1 to mcr-9	
Africa	Not specified separately	10.1%	mcr-1, mcr-5, mcr-8	
Asia	Not specified separately	9.24%	mcr-1 to mcr-9	
Americas	Not specified separately	7.65%	mcr-1, mcr-3	
Europe	Not specified separately	3.03%	mcr-1 to mcr-5	

## Signaling Pathways and Resistance Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in **colistin** resistance and the overarching workflow for investigating resistance in a clinical setting.

### Signaling Pathways





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